molecular formula C23H31N3O B10885148 1-[1-(4-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine

1-[1-(4-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine

Cat. No.: B10885148
M. Wt: 365.5 g/mol
InChI Key: YUWPDXNBYIARFQ-UHFFFAOYSA-N
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Description

1-[1-(4-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine is a heterocyclic compound featuring a piperidine core substituted at the 1-position with a 4-methoxybenzyl group and at the 4-position with a phenylpiperazine moiety. This structure combines the conformational flexibility of piperidine with the aromatic and hydrogen-bonding capabilities of the phenylpiperazine group.

Properties

Molecular Formula

C23H31N3O

Molecular Weight

365.5 g/mol

IUPAC Name

1-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine

InChI

InChI=1S/C23H31N3O/c1-27-23-9-7-20(8-10-23)19-24-13-11-22(12-14-24)26-17-15-25(16-18-26)21-5-3-2-4-6-21/h2-10,22H,11-19H2,1H3

InChI Key

YUWPDXNBYIARFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Methoxybenzyl)-4-piperidyl]-4-phenylpiperazine typically involves the reaction of 4-methoxybenzyl chloride with piperazine, followed by further functionalization with phenylpiperazine. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Methoxybenzyl)-4-piperidyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler piperazine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzyl derivatives.

    Reduction: Formation of demethoxylated piperazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.

Scientific Research Applications

1-[1-(4-Methoxybenzyl)-4-piperidyl]-4-phenylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methoxybenzyl)-4-piperidyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The methoxybenzyl and phenyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical differences and biological activities of compounds structurally related to 1-[1-(4-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine:

Compound Name Structural Features Biological Activity Synthesis Method Key Interactions/Findings References
Target Compound :
1-[1-(4-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine
Piperidine core with 4-methoxybenzyl (N1) and phenylpiperazine (N4). Not directly tested; inferred from analogs (dopamine D2/viral targets). Likely reductive alkylation or coupling. Potential orthosteric/allosteric receptor binding due to piperidine-piperazine hybrid.
1-(4-Methoxybenzyl)-4-phenylpiperazine (3j) Piperazine with 4-methoxybenzyl and phenyl groups. No explicit activity data. Catalytic reductive alkylation (78% yield under microflow). Simpler structure lacks piperidine, reducing conformational flexibility.
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine Piperazine (2-methoxyphenyl) + piperidinylmethyl (2-nitrobenzyl). High dopamine D2 affinity (Ki = 12 nM). Multi-step reductive amination. Docking shows nitrobenzyl enhances orthosteric site interactions.
1-Aroyl-4-(4-methoxyphenyl)piperazines Piperazine with 4-methoxyphenyl and aroyl (e.g., 2-fluoro, 2-chloro). Inhibit monoamine reuptake; low abuse potential. Carbodiimide-mediated coupling. Aroyl groups enable hydrogen bonding; halogen substituents improve metabolic stability.
1-[(1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbonyl]-4-phenylpiperazine Piperazine-phenyl + piperidine-oxazole hybrid. Binds MPXV DNA polymerase (docking score: -8.634 kcal/mol). Not specified. Oxazole and ethylphenyl enhance viral protein interactions.

Key Comparative Insights

Substitution Patterns and Pharmacological Effects
  • 4-Methoxybenzyl vs. 2-Methoxyphenyl : The para-methoxy group in the target compound may improve metabolic stability compared to ortho-substituted analogs, which are prone to demethylation .
  • Piperidine vs.
Binding Interactions
  • Dopamine D2 Receptor : Compounds with piperidinylmethyl groups (e.g., 1-(2-nitrobenzyl)piperidin-4-yl) show higher D2 affinity due to optimal steric alignment in the orthosteric pocket .
  • Antiviral Activity : Piperazine-piperidine hybrids interact with MPXV DNA polymerase residues (Leu631, Arg634) via hydrogen bonding, suggesting the target compound may share this mechanism .

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